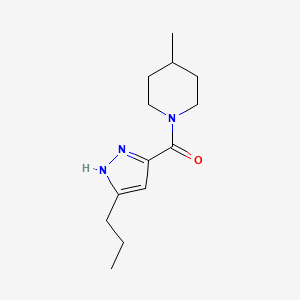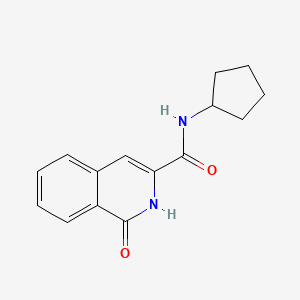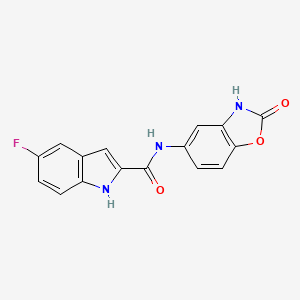
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, commonly known as MPPP, is a synthetic compound with potential applications in scientific research. MPPP belongs to the class of compounds known as pyrazolones and is structurally similar to the popular research chemical, MDPV. In
作用机制
MPPP acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, MPPP can increase the availability of dopamine in the brain, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
The increased levels of dopamine in the brain caused by MPPP can have a range of biochemical and physiological effects. These effects can include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPPP can also cause changes in the levels of other neurotransmitters, such as norepinephrine and serotonin.
实验室实验的优点和局限性
One advantage of using MPPP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the potential for abuse and toxicity of MPPP must be considered, and precautions should be taken when handling and using this compound.
未来方向
There are several potential future directions for research involving MPPP. One area of interest is the development of new dopamine reuptake inhibitors with improved safety profiles and therapeutic potential. Another area of research could be the study of the long-term effects of MPPP on the brain and behavior. Additionally, the potential use of MPPP in the treatment of neurological disorders could be explored further.
Conclusion
In conclusion, MPPP is a synthetic compound with potential applications in scientific research. Its mechanism of action as a dopamine reuptake inhibitor makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, precautions must be taken when handling and using this compound due to its potential for abuse and toxicity. Further research is needed to explore the potential therapeutic uses of MPPP and to develop new compounds with improved safety profiles and therapeutic potential.
合成方法
MPPP can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with 3-(5-bromo-1H-pyrazol-3-yl)propanoic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylpiperidine with 3-(5-chloro-1H-pyrazol-3-yl)propanoic acid, followed by treatment with propylamine and acetic anhydride.
科学研究应用
MPPP has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action makes MPPP a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-4-11-9-12(15-14-11)13(17)16-7-5-10(2)6-8-16/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDOLOKLRTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)
![Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)



![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)


![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)